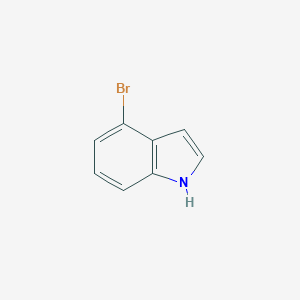

4-Bromoindole

Vue d'ensemble

Description

4-Bromoindole (C$8$H$6$BrN) is a halogenated indole derivative characterized by a bromine substituent at the 4-position of the indole scaffold. Its electronic and steric properties make it a versatile intermediate in organic synthesis and drug discovery. Key applications include:

- Synthesis of lysergic acid derivatives via palladium-catalyzed cross-coupling and cycloaddition reactions .

- Pharmaceutical precursors, such as D2/D3 agonists and teleocidin natural products, leveraging its reactivity in Negishi cross-coupling and electrochemical amination .

- Antibacterial agents against Vibrio parahaemolyticus, where the bromine atom enhances nucleophilic substitution potency .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Bromoindole can be synthesized through various methods. One common approach involves the bromination of indole using bromine or N-bromosuccinimide in the presence of a catalyst . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination processes. These methods often employ continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromoindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The indole ring can be oxidized to form various derivatives.

Reduction Reactions: The compound can be reduced to form 4-bromoindoline.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and palladium catalysts.

Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include 4-alkylindoles and 4-arylindoles.

Oxidation Reactions: Products include this compound-3-carboxylic acid.

Reduction Reactions: Products include 4-bromoindoline.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate

4-Bromoindole is primarily used as an intermediate in the synthesis of various pharmaceuticals. It has been identified as a key compound in developing drugs targeting neurological disorders and cancer treatment. For instance, research has shown that derivatives of this compound exhibit significant activity against the vitronectin receptor , which is implicated in conditions such as osteoporosis and diabetic retinopathy . The synthesis of potent antagonists has involved this compound in multi-step reactions, demonstrating its importance in drug discovery.

Case Study: Synthesis of Antagonists

A notable study synthesized a series of 1,4-disubstituted indoles from this compound, yielding compounds with subnanomolar activity against . These compounds showed promising pharmacokinetic properties, indicating their potential as new therapeutic agents .

Material Science

Organic Semiconductors and Polymers

In material science, this compound is utilized in the development of organic semiconductors and polymers. Its incorporation into polymer matrices enhances electronic properties, making it suitable for applications in flexible electronics and solar cells. The compound's ability to improve charge transport properties is particularly valuable in the design of high-performance electronic devices .

Biochemical Research

Investigating Protein Interactions

this compound serves as a critical tool in biochemical research, particularly for studying protein interactions and enzyme activities. It aids researchers in understanding complex biological processes by acting as a fluorescent probe for imaging applications. This capability allows for real-time visualization of cellular processes, contributing to advancements in cellular biology .

Agrochemicals

Potential as Plant Growth Regulators

The compound is also explored for its potential applications in agrochemicals, particularly as a plant growth regulator or pesticide. Research indicates that derivatives of this compound can modulate plant growth responses, making them candidates for developing new agricultural products aimed at enhancing crop yield and resistance to pests .

Synthesis Techniques

Reactions Involving this compound

Various synthetic routes have been developed using this compound, including:

- Mannich Reactions: These reactions are employed to synthesize complex indole derivatives that have significant biological activities.

- Palladium-Catalyzed Reactions: This method has been utilized to construct tetracyclic cores from simpler precursors involving this compound .

The versatility of these reactions showcases the compound's importance in organic synthesis.

Summary Table of Applications

Mécanisme D'action

4-Bromoindole is compared with other halogenated indoles such as 5-bromoindole, 6-bromoindole, and 7-bromoindole . While all these compounds share a similar core structure, their biological activities and chemical reactivities can vary significantly. For example, 5-bromoindole is known for its potent antimicrobial properties, whereas 7-bromoindole is studied for its anticancer potential .

Comparaison Avec Des Composés Similaires

Substituent Position: 4- vs. 5- vs. 6-Bromoindoles

The position of the bromine substituent significantly impacts chemical reactivity and biological activity:

Halogen Type: Br vs. Cl, F, and NO$_2$

The halogen's electronic properties influence reactivity and enzyme compatibility:

Table 2: Halogen-Dependent Reactivity and Enzyme Activity

- Synthetic Utility : Bromine’s balance of reactivity and stability makes it preferable over chlorine or fluorine in cross-coupling reactions .

Activité Biologique

4-Bromoindole is a halogenated derivative of indole that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological activities, supported by recent research findings and case studies.

This compound (C₈H₆BrN) is characterized by the presence of a bromine atom at the fourth position of the indole ring. This substitution significantly influences its chemical reactivity and biological activity. The synthesis of this compound can be achieved through various methods, including electrophilic bromination of indole or through more complex synthetic routes involving intermediates like 4-bromoindoline.

Anticancer Activity

Mechanisms of Action

Research indicates that this compound exhibits notable anticancer activity against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies have shown that derivatives of this compound can downregulate anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic factors (Bax), leading to increased apoptosis in cancer cells such as MCF7 (breast cancer) and HepG2 (liver cancer) .

Case Studies

- MTT Assay Results : In a study evaluating the cytotoxicity of 3-benzylidene-4-bromo isatin derivatives, compound 4g demonstrated an IC50 value of 4.39 µM against K562 leukemia cells and 6.18 µM against HepG2 cells, indicating potent antitumor activity .

- Induction of Apoptosis : Another study highlighted that this compound derivatives induced apoptosis in MCF7 cells by decreasing Bcl-2 levels while increasing Bax and PARP levels, suggesting a targeted approach to cancer therapy .

Antibacterial Activity

This compound has also shown promising antibacterial properties. Research indicates that certain derivatives possess significant activity against Gram-positive and Gram-negative bacteria. The antibacterial efficacy is often attributed to the ability of bromine substitution to enhance membrane permeability or disrupt bacterial cell wall synthesis.

Other Pharmacological Activities

Beyond anticancer and antibacterial effects, this compound exhibits several other pharmacological activities:

- Anticonvulsant Activity : Some studies suggest that derivatives may exhibit anticonvulsant properties, potentially through modulation of neurotransmitter systems.

- Sedative-Hypnotic Effects : There is evidence supporting the sedative effects of certain bromoindole derivatives, which could be beneficial in treating anxiety disorders.

Data Summary

The following table summarizes key findings regarding the biological activities of this compound:

| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | K562 | 4.39 | Induction of apoptosis |

| Anticancer | HepG2 | 6.18 | Downregulation of Bcl-2 |

| Antibacterial | Various | Varies | Disruption of cell wall synthesis |

| Anticonvulsant | Animal Models | N/A | Modulation of neurotransmitter systems |

| Sedative-Hypnotic | Animal Models | N/A | CNS depression |

Q & A

Q. Basic: What are the key physicochemical properties of 4-Bromoindole critical for experimental design?

Answer:

this compound (C₈H₆BrN) has a molecular weight of 196.04 g/mol. Key properties include:

- Melting point : 17°C (requires controlled handling to prevent decomposition).

- Boiling point : 283–285°C (critical for solvent selection in high-temperature reactions).

- Density : 1.563 g/cm³ (relevant for solubility calculations in organic solvents).

- Storage : Must be stored at 0–6°C to maintain stability .

Methodological considerations include using inert atmospheres during synthesis to prevent bromine displacement and verifying purity (>95%) via GC or HPLC before biological assays .

Q. Basic: What synthetic routes are commonly used to prepare this compound, and how is purity validated?

Answer:

Synthesis typically involves electrophilic bromination of indole using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0°C). Key steps include:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate isomers.

- Purity validation : GC-MS or HPLC with UV detection (λ = 254 nm) to confirm >95% purity.

- Structural confirmation : NMR (¹H/¹³C) to distinguish 4-bromo from 5- or 6-bromo isomers .

Q. Advanced: What methodologies quantify the antibiofilm efficacy of this compound against pathogenic bacteria?

Answer:

Standard protocols include:

- Minimum inhibitory concentration (MIC) : Determined via broth microdilution (e.g., 100 µg/mL for E. coli O157:H7) .

- Biofilm inhibition : Crystal violet staining to measure biomass reduction (e.g., >61% inhibition at sub-MIC concentrations).

- Motility assays : Swarming/swimming inhibition on agar plates to assess virulence suppression.

- SEM imaging : Validate biofilm architecture disruption .

Controls must include solvent-only groups (e.g., DMSO) to rule out non-specific effects.

Q. Advanced: How can structural modifications of this compound enhance its antimicrobial activity?

Answer:

Computational strategies guide derivative design:

- QSAR modeling : Correlates halogen position (C-4/C-5) with bioactivity; C-7 substitution reduces efficacy .

- Molecular docking : Predicts interactions with bacterial targets (e.g., curli protein or motility regulators).

- DFT calculations : Evaluate conformational stability of substituents (e.g., benzyl groups in stereochemical studies) .

Experimental validation requires iterative synthesis and in vitro testing against resistant strains.

Q. Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Answer:

Contradictions often arise from:

- Strain variability : Use standardized strains (e.g., ATCC E. coli O157:H7) and growth media (e.g., LB broth).

- Assay conditions : Control pH, temperature, and solvent concentration (e.g., DMSO ≤1% v/v).

- Data normalization : Express biofilm inhibition as % reduction relative to solvent controls.

Systematic replication and meta-analysis of published MIC values are recommended .

Q. Advanced: What analytical techniques resolve stereochemical ambiguities in this compound derivatives?

Answer:

- NOESY NMR : Identifies spatial proximity of substituents (e.g., benzyl group orientation relative to indole core).

- X-ray crystallography : Confirms absolute configuration of chiral centers.

- DFT-based conformational analysis : Predicts energetically favorable stereoisomers (e.g., 2.6 kcal/mol difference between conformers) .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (R-phrases: H315, H319).

- Ventilation : Use fume hoods during synthesis to prevent inhalation (flash point >230°F).

- Waste disposal : Halogenated waste containers for brominated byproducts .

Q. Advanced: How does this compound compare to other halogenated indoles in biofilm inhibition?

Answer:

- Activity hierarchy : Chloroindoles > bromoindoles > iodoindoles > fluoroindoles.

- Mechanistic differences : Bromoindoles selectively inhibit curli formation without bactericidal effects at sub-MIC levels, unlike chloro derivatives.

- Synergy testing : Combine with antibiotics (e.g., ciprofloxacin) to reduce MIC values .

Propriétés

IUPAC Name |

4-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJZJFUBQYULKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350300 | |

| Record name | 4-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52488-36-5 | |

| Record name | 4-Bromoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52488-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.